molecular formula C13H19NO2 B1221286 Phenamacide CAS No. 84580-27-8

Phenamacide

Cat. No.: B1221286
CAS No.: 84580-27-8
M. Wt: 221.29 g/mol
InChI Key: OVJJILSKYWXGBM-UHFFFAOYSA-N
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Description

Phenamacide is a chemical compound with the molecular formula C₁₃H₁₉NO₂. It is known for its applications in various fields, including medicine and industry. This compound is structurally related to other compounds in the ureide class and has been studied for its potential anticonvulsant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenamacide can be synthesized through the N-alkylation of phenylaminoacetic acid esters. This process involves the use of neutral solvents and specific reaction conditions to achieve the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, alkylation, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Phenamacide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and acids.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Mechanism of Action

Phenamacide exerts its effects by binding to and blocking neuronal sodium channels or voltage-sensitive calcium channels. This action suppresses neuronal depolarization and hypersynchronization, which are often responsible for seizures . The compound’s ability to modulate these channels makes it a potential candidate for anticonvulsant therapy.

Properties

CAS No.

84580-27-8

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

3-methylbutyl 2-amino-2-phenylacetate

InChI

InChI=1S/C13H19NO2/c1-10(2)8-9-16-13(15)12(14)11-6-4-3-5-7-11/h3-7,10,12H,8-9,14H2,1-2H3

InChI Key

OVJJILSKYWXGBM-UHFFFAOYSA-N

SMILES

CC(C)CCOC(=O)C(C1=CC=CC=C1)N

Canonical SMILES

CC(C)CCOC(=O)C(C1=CC=CC=C1)N

31031-74-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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